3-Chlorophenylzinc bromide 3-Chlorophenylzinc bromide
Brand Name: Vulcanchem
CAS No.: 339333-73-2
VCID: VC11671397
InChI: InChI=1S/C6H4Cl.BrH.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1
SMILES: C1=C[C-]=CC(=C1)Cl.[Zn+]Br
Molecular Formula: C6H4BrClZn
Molecular Weight: 256.8 g/mol

3-Chlorophenylzinc bromide

CAS No.: 339333-73-2

Cat. No.: VC11671397

Molecular Formula: C6H4BrClZn

Molecular Weight: 256.8 g/mol

* For research use only. Not for human or veterinary use.

3-Chlorophenylzinc bromide - 339333-73-2

Specification

CAS No. 339333-73-2
Molecular Formula C6H4BrClZn
Molecular Weight 256.8 g/mol
IUPAC Name bromozinc(1+);chlorobenzene
Standard InChI InChI=1S/C6H4Cl.BrH.Zn/c7-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1
Standard InChI Key ZIENTIBAFVQAQC-UHFFFAOYSA-M
SMILES C1=C[C-]=CC(=C1)Cl.[Zn+]Br
Canonical SMILES C1=C[C-]=CC(=C1)Cl.[Zn+]Br

Introduction

Chemical Identity and Structural Properties

3-Chlorophenylzinc bromide belongs to the class of organozinc halides, where a zinc atom is bonded to a halogen (bromine) and an aromatic substituent. The compound’s structure consists of a phenyl ring substituted with a chlorine atom at the 3-position, coordinated to a zinc-bromide moiety. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₆H₄BrClZn
Molecular Weight256.8 g/mol
CAS Registry Number339333-73-2
AppearanceTypically a solution in THF

The zinc center adopts a linear geometry, with the phenyl group and bromide ion occupying adjacent positions. This configuration enhances its nucleophilic character, making it reactive toward electrophilic partners in coupling reactions.

Synthesis and Manufacturing Protocols

Conventional Synthesis Route

The most widely employed method for synthesizing 3-chlorophenylzinc bromide involves the oxidative addition of zinc metal to 3-chlorophenyl bromide under inert conditions. The reaction is typically conducted in tetrahydrofuran (THF) at room temperature:

3-Chlorophenyl bromide+ZnTHF, N23-Chlorophenylzinc bromide\text{3-Chlorophenyl bromide} + \text{Zn} \xrightarrow{\text{THF, N}_2} \text{3-Chlorophenylzinc bromide}

Key parameters influencing yield and purity include:

  • Zinc quality: Highly activated zinc dust (99.9% purity) is preferred to minimize side reactions.

  • Solvent choice: THF facilitates zinc activation and stabilizes the organozinc intermediate.

  • Atmosphere control: Rigorous exclusion of moisture and oxygen prevents hydrolysis or oxidation.

Applications in Organic Synthesis

Negishi Cross-Coupling Reactions

3-Chlorophenylzinc bromide is a key reagent in Negishi couplings, which employ palladium or nickel catalysts to form biaryl structures. For example, its reaction with aryl halides yields unsymmetrical biphenyl derivatives:

Ar-X+3-ClC₆H₄ZnBrPd(PPh₃)₄Ar-C₆H₄-3-Cl+ZnBrX\text{Ar-X} + \text{3-ClC₆H₄ZnBr} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Ar-C₆H₄-3-Cl} + \text{ZnBrX}

This reaction is pivotal in synthesizing pharmaceutical intermediates, including antiplatelet agents such as clopidogrel analogs.

Tandem Reactions for Heterocycle Synthesis

The compound has been utilized in one-pot multicomponent reactions (MCRs) to construct nitrogen-containing heterocycles. For instance, coupling with acid chlorides and terminal alkynes generates ynones, which subsequently undergo cyclocondensation with hydrazines to form 3,5-disubstituted pyrazoles . These heterocycles are pharmacologically relevant, exhibiting anti-inflammatory and anticancer activities.

Biological and Medicinal Relevance

While 3-chlorophenylzinc bromide itself lacks direct biological activity, its derivatives play critical roles in drug discovery:

  • Clopidogrel analogs: Derivatives bearing the 3-chlorophenyl group are key intermediates in synthesizing thienopyridine-class antiplatelet agents.

  • Kinase inhibitors: Pyrazole derivatives synthesized via its couplings show promise as cyclin-dependent kinase (CDK) inhibitors .

Comparative Analysis with Related Organozinc Reagents

The reactivity of 3-chlorophenylzinc bromide differs markedly from other arylzinc halides due to electronic and steric effects:

CompoundSubstituent PositionReactivity in Coupling
3-Chlorophenylzinc bromideMetaModerate electrophilicity
4-Methoxycarbonylphenylzinc bromideParaEnhanced electron-withdrawing effect
2-Allyloxy-5-chlorophenylzinc bromideOrtho, paraSteric hindrance limits coupling sites

The meta-chloro substituent in 3-chlorophenylzinc bromide balances electronic effects, making it suitable for reactions requiring moderate activation .

Recent Research Developments

Solvent-Free Coupling Methodologies

Emerging techniques employ SiO₂-ZnBr₂ catalysts to facilitate couplings under aerobic conditions, eliminating the need for strict inert atmospheres. This advancement reduces operational costs and simplifies large-scale synthesis .

Applications in Materials Science

Preliminary studies indicate potential uses in synthesizing conjugated polymers for organic electronics, leveraging the compound’s ability to introduce chloroaryl motifs into π-systems.

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